molecular formula C7H10O4 B14011137 Methyl 3-oxooxane-2-carboxylate

Methyl 3-oxooxane-2-carboxylate

Cat. No.: B14011137
M. Wt: 158.15 g/mol
InChI Key: IUOLBOVVPHVNRW-UHFFFAOYSA-N
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Description

Methyl 3-oxooxane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxane, featuring a carboxylate ester group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-oxooxane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of oxane derivatives with methyl chloroformate under basic conditions. The reaction typically proceeds at room temperature and yields the desired ester product after purification .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize automated reactors and continuous flow systems to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-oxooxane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-oxooxane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 3-oxooxane-2-carboxylate exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Comparison: Methyl 3-oxooxane-2-carboxylate is unique due to its oxane ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, the presence of the oxane ring influences its reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl 3-oxooxane-2-carboxylate

InChI

InChI=1S/C7H10O4/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3

InChI Key

IUOLBOVVPHVNRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(=O)CCCO1

Origin of Product

United States

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